molecular formula C6H14S2 B096218 2,7-Dithiaoctane CAS No. 15394-33-9

2,7-Dithiaoctane

Cat. No. B096218
CAS RN: 15394-33-9
M. Wt: 150.3 g/mol
InChI Key: JTFIKVWEZAEFMN-UHFFFAOYSA-N
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Description

2,7-Dithiaoctane is a chemical compound that is part of a broader class of organic molecules containing sulfur atoms. While the provided papers do not directly discuss 2,7-Dithiaoctane, they do provide insights into related compounds and their properties, which can be useful in understanding the characteristics of 2,7-Dithiaoctane by analogy.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported, such as the first synthesis of 1,2-dithia-5-azacyclooctan-6-one, which is a compound with a heterocyclic ring containing sulfur atoms . This synthesis involved nOe experiments to determine the conformation of the compound, indicating the importance of experimental techniques in understanding the structure of synthesized molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods and structural analysis techniques such as X-ray crystallography . For example, a derivative of dithiophosphonates was synthesized and its structure was elucidated, revealing an orthorhombic crystal system and specific hydrogen bonding patterns . These findings highlight the complexity of molecular structures that can contain sulfur atoms and the importance of detailed structural analysis.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 2,7-Dithiaoctane, but they do provide information on the reactivity of similar sulfur-containing compounds. For instance, the synthesis of exo-dithio and monothio carborane derivatives involves reactions under basic conditions with organic dihalogenated compounds, leading to the formation of macrocycles . This suggests that sulfur atoms in these compounds can participate in a variety of chemical reactions, potentially including those that would be relevant for 2,7-Dithiaoctane.

Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane, were analyzed using Density Functional Theory (DFT) . The study found that the energy band gap of the compound indicates lower kinetic stability and higher reactivity, with electron-rich reactive sites located over nitrogen atoms . While this does not directly pertain to 2,7-Dithiaoctane, it does suggest that computational methods like DFT can be valuable for predicting the properties of sulfur-containing compounds.

Scientific Research Applications

  • Additives in Electroplating : 2,7-Dithiaoctane derivatives, particularly 4,5-dithiaoctane-1,8-disulphonic acid, are significant in acid copper electroplating baths. They play a role in determining the behavior of the electroplating bath, though they do not affect the rate of copper deposition (Healy, Pletcher, & Goodenough, 1992).

  • Formation of Technetium Complexes : Thioether ligands like 2,7-Dithiaoctane are involved in synthesizing neutral oxotechnetium(V) complexes, which have potential applications in radiopharmaceuticals (Pietzsch et al., 1993).

  • Thermodynamic Properties : Studies on the thermodynamic properties of symmetrical alkane disulfides, including 4,5-dithiaoctane, provide insights into their heat of vaporization, vapor heat capacity, and other thermodynamic functions (Hubbard et al., 1958).

  • IR Vibrational Frequencies and NMR Chemical Shifts : The vibrational spectra and structure of 3,6-dithiaoctane-1,8-diol have been studied, providing valuable information for understanding the molecular structure and conformation of similar compounds (Kurbakova et al., 1992).

  • Metal Complex Formation : 2,7-Dithiaoctane derivatives form complexes with metals like copper, showing the nature of the copper-sulphur bond and suggesting potential applications in catalysis and material science (Ainscough, Brodie, & Palmer, 1976).

  • Photoinduced Ligand Exchange : The photochemistry of Ru(II) polypyridine complexes involving 2,7-Dithiaoctane derivatives reveals their potential in light-activated processes, which could be applicable in photocatalysis and solar energy conversion (Garner, Joyce, & Turro, 2011).

Future Directions

There is no specific information available on the future directions of 2,7-Dithiaoctane. However, the opportunities of applications of similar compounds, including their remarkable photophysical and supramolecular properties, DNA-bindings, in sensors, molecular electronics, supramolecular systems, and related areas are highlighted2.


Please note that the information provided is based on the available literature and may not be fully accurate or comprehensive due to the limited information on 2,7-Dithiaoctane. Further research and studies are needed to provide a more comprehensive understanding of this compound.


properties

IUPAC Name

1,4-bis(methylsulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S2/c1-7-5-3-4-6-8-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFIKVWEZAEFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289411
Record name 2,7-Dithiaoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dithiaoctane

CAS RN

15394-33-9
Record name Butane,4-bis(methylthio)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-Dithiaoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
PB Roush, WK Musker - The Journal of Organic Chemistry, 1978 - ACS Publications
A study of the synthesis and properties of a series of acyclicand mesocyclic monosulfoxides of dithioethers with various oxidizing agents (MCPA, NaI04, Me2SO) is reported. The results …
Number of citations: 20 pubs.acs.org
WK Musker, BV Gorewit, PB Roush… - The Journal of Organic …, 1978 - ACS Publications
• CHj m/t 121 1, 4-dithiacyclooctane give only the 1, 2-dithiane cation radical. Subsequent cleavage of the 1, 2-dithiane cation radical gives an intense peak at m/e 55 which is identical …
Number of citations: 33 pubs.acs.org
S Maini, L Mandolini, C Rol - The Journal of Organic Chemistry, 1978 - ACS Publications
™/«121 in 1, 4-dithiacyclooctane and at m/e 60 in 1, 4-dithiane are most likely due to fragments in this series rather than to thedi-cations. To further support the belief that no dicationic …
Number of citations: 13 pubs.acs.org
RR Khairullina, BF Akmanov, RV Kunakova… - Russian Chemical …, 2013 - Springer
Thiomethylation of carboxylic acid hydrazides with dimethylaminomethyl sulfides RSCH 2 NMe 2 yielded the corresponding N′,N′-bis(sulfanylmethyl)carbohydrazides. When bis-…
Number of citations: 19 link.springer.com
KD Asmus, D Bahnemann, CH Fischer… - Journal of the …, 1979 - ACS Publications
The formation of intra-and some//tier-molecular radical cation complexes has been observed during the oxidationof cyclic and open-chain organic dithia compounds (the two S atoms …
Number of citations: 115 pubs.acs.org
M Kokoschka, JA Bangert, R Stoll, WS Sheldrick - 2010 - Wiley Online Library
The rapid DNA intercalation by dinuclear polypyridyl (η 5 ‐C 5 Me 5 )Ir III complexes of the type [{(η 5 ‐C 5 Me 5 )Ir(dppz)} 2 (μ‐L)](CF 3 SO 3 ) 4 1–4 has been studied by UV/Vis …
WK Musker, MM Olmstead, RM Kessler - Inorganic Chemistry, 1984 - ACS Publications
Although 1, 5-dithiacyclooctane (1, 5-DTCO) rapidly reduces copper (II) perchlorate, substitution of a hydroxyl groupat the 3-position of the eight-membered ring (3-hydroxy-1, 5-…
Number of citations: 18 pubs.acs.org
WK Musker - Accounts of Chemical Research, 1980 - ACS Publications
W. Kenneth Musker was born in Oak Park, IL, in 1934. He obtained his BS at Bradley University and the Ph. D. at the University of Illinois. After 2 years in the Air Force and 1 year as a …
Number of citations: 225 pubs.acs.org
WK Musker, TL Wolford, PB Roush - Journal of the American …, 1978 - ACS Publications
The one-and two-electron oxidationof a series of mesocyclic and acyclic dithioethers is reported. A long-lived cation radical is formed in solution when either 1, 5-dithiacyclooctane (1, 5-…
Number of citations: 172 pubs.acs.org
IB Douglass, BS FARAH… - The Journal of Organic …, 1961 - ACS Publications
The critical factors in the preparation of alkanesulfinyl chlorides by the chlorination of mercaptans or disulfides in the presence of glacial acetic acid are discussed. This reaction has …
Number of citations: 60 pubs.acs.org

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